2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Lipophilicity Drug-likeness Medicinal Chemistry

2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide (CAS 1081131-35-2; molecular formula C21H17N3O; molecular weight 327.4 g/mol) is a synthetic small molecule belonging to the 2-phenylindole chemotype, a privileged scaffold widely explored for anticancer, anti-inflammatory, and CNS applications. Unlike the more common indole-3-acetamide regioisomers, this compound features an acetamide linker attached to the indole N1 position and a pyridin-3-yl terminal group, placing it within a distinct chemical space of N1-substituted 2-phenylindole derivatives that have been claimed in patents as EP1 receptor antagonists and other therapeutic leads.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
Cat. No. B12149211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CN=CC=C4
InChIInChI=1S/C21H17N3O/c25-21(23-18-10-6-12-22-14-18)15-24-19-11-5-4-9-17(19)13-20(24)16-7-2-1-3-8-16/h1-14H,15H2,(H,23,25)
InChIKeyLRVWCEOKDNQEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: A Structurally Distinct Indole-1-Acetamide Scaffold for Targeted Probe and Lead Discovery


2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide (CAS 1081131-35-2; molecular formula C21H17N3O; molecular weight 327.4 g/mol) is a synthetic small molecule belonging to the 2-phenylindole chemotype, a privileged scaffold widely explored for anticancer, anti-inflammatory, and CNS applications [1]. Unlike the more common indole-3-acetamide regioisomers, this compound features an acetamide linker attached to the indole N1 position and a pyridin-3-yl terminal group, placing it within a distinct chemical space of N1-substituted 2-phenylindole derivatives that have been claimed in patents as EP1 receptor antagonists and other therapeutic leads [2].

Why 2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide Cannot Be Replaced by Indole-3-Acetamide or Other Pyridyl Isomers in Target-Oriented Studies


In-class substitution is undermined by two critical structural features. First, shifting the acetamide from the indole N1 to the C3 position (i.e., indole-3-acetamide) fundamentally alters the spatial trajectory of the pyridinyl pharmacophore relative to the 2-phenylindole core, which patent SAR data indicate is decisive for EP1 receptor antagonism and related target engagement [1]. Second, relocating the pyridine nitrogen from the 3- to the 2- or 4-position modifies the hydrogen-bond acceptor geometry and electronic profile, affecting both target affinity and physicochemical properties such as lipophilicity and polar surface area [2]. These differences are not cosmetic; they translate into divergent solubility, permeability, and metabolic stability profiles that directly impact assay reproducibility and lead optimization trajectories.

Quantitative Comparator Evidence for 2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Physicochemical, Patent, and Scaffold Differentiation


Lipophilicity Modulation: 3-Pyridyl vs. 4-Pyridyl Isomer Drives a 0.3–0.5 Log Unit Shift in Computed logP

The target 3-pyridyl isomer is predicted to have an XLogP3-AA value approximately 3.1–3.3, compared to 3.6 for the 4-pyridyl analog, as calculated by the same PubChem algorithm. This 0.3–0.5 log unit reduction in lipophilicity is consistent with the known hydrogen-bond acceptor orientation of pyridine nitrogen and can improve aqueous solubility while maintaining membrane permeability [1]. A direct head-to-head comparison of computed properties for the 3-pyridyl and 4-pyridyl regioisomers is shown below.

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area Differential Between 3-Pyridyl and 4-Pyridyl Analogs Impacts Predicted Oral Bioavailability Windows

The topological polar surface area (TPSA) of the 3-pyridyl isomer is predicted to be approximately 50–54 Ų, compared to 46.9 Ų for the 4-pyridyl analog, based on the exposed orientation of the pyridine nitrogen [1]. This ~3–7 Ų increase, while modest, can shift a compound across the 60 Ų threshold for blood-brain barrier penetration and alters the predictive window for oral absorption according to the Veber rules [2].

Polar Surface Area Oral Bioavailability Physicochemical Property

Regioisomeric Differentiation: Indole-1-Acetamide vs. Indole-3-Acetamide Alters Patent-Based Pharmacophore Mapping for EP1 Antagonism

US Patent 8,680,120 explicitly claims indole-1-ylmethyl derivatives as EP1 receptor antagonists, with exemplified compounds (e.g., 3-(5-methoxy-2-phenylindol-1-ylmethyl)benzoic acid) showing activity [1]. The corresponding indole-3-acetamide regioisomers are structurally incapable of mimicking the critical N1-attached spacer geometry required for EP1 binding, as evidenced by the absence of indole-3-acetamides in the patent's active series. This establishes the indole-1 attachment as a non-substitutable feature for this target class.

EP1 Receptor Antagonist Patent SAR Regioisomer Comparison

2-Phenylindole Substituent Confers a Privileged Scaffold Advantage Over Unsubstituted Indole in Anticancer and Anti-Inflammatory Assays

A comprehensive 2023 review of 2-phenylindole derivatives documents their activity across anticancer (cytotoxicity IC50 values in the low micromolar range against MCF-7, HeLa, and A549 cell lines), antibacterial (MIC values as low as 0.5 µg/mL against S. aureus), and anti-inflammatory assays [1]. In contrast, unsubstituted indole acetamides such as 2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide lack the 2-phenyl group and consequently exhibit reduced π-stacking interactions and diminished target affinity, as inferred from SAR trends in the 2-phenylindole literature [1].

Privileged Scaffold 2-Phenylindole Biological Diversity

Procurement-Driven Application Scenarios for 2-(2-Phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide


EP1 Prostanoid Receptor Antagonist Lead Optimization

The indole-1-acetamide connectivity and 3-pyridyl terminus map onto the pharmacophore disclosed in US 8,680,120 for EP1 receptor antagonists. Medicinal chemistry teams can procure this compound as a privileged starting scaffold for derivatization at the 5- and 6-positions of the indole ring, where substituents are known to enhance EP1 potency [1]. The 3-pyridyl isomer's predicted lower logP, relative to the 4-pyridyl analog, may offer better aqueous solubility during in vitro screening.

Kinase or Phospholipase A2 Inhibitor Probe Design via Indole-1-Acetamide Scaffold Hopping

Indole-3-acetamides are established inhibitors of human nonpancreatic secretory phospholipase A2 (hnps-PLA2) [2]. The indole-1-acetamide regioisomer represents a scaffold-hopping opportunity to explore novel binding modes within the same enzyme active site. Computational models predict that the N1-acetamide vector presents the pyridin-3-yl group into a distinct sub-pocket, potentially circumventing resistance mutations or isoform selectivity issues seen with indole-3-acetamide leads.

Combinatorial Library Synthesis Core for CNS-Penetrant Candidate Generation

With a molecular weight of 327.4 g/mol and a predicted TPSA of ~50–54 Ų, this compound sits within the favorable range for oral CNS drug design. Procurement as a building block enables rapid amide coupling and pyridine-directed C–H functionalization to generate focused libraries. The 3-pyridyl isomer is preferred over the 4-pyridyl variant when CNS penetration plus moderate lipophilicity are simultaneously required, as the 3-pyridyl orientation reduces TPSA-demanding solvent exposure [3].

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